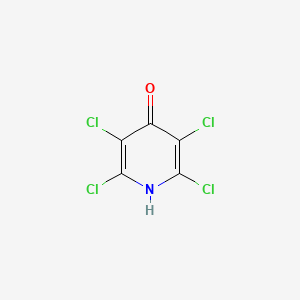

2,3,5,6-tétrachloropyridine-4-ol

Vue d'ensemble

Description

2,3,5,6-Tetrachloropyridin-4-ol is a chlorinated pyridine derivative known for its significant role in organic synthesis and industrial applications. This compound is characterized by the presence of four chlorine atoms attached to the pyridine ring, making it highly reactive and versatile in various chemical reactions.

Applications De Recherche Scientifique

Organic Synthesis

2,3,5,6-Tetrachloropyridin-4-ol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations:

- Intermediate for Heterocyclic Compounds : It is utilized in the synthesis of complex heterocyclic compounds due to its ability to undergo nucleophilic substitutions and other reactions.

- Synthesis of Nitropyridines : The compound can be converted into nitropyridine derivatives. For instance, a study reported a yield of 61.2% when synthesizing 2,3,5,6-tetrachloro-4-nitropyridine from 2,3,5,6-tetrachloropyridin-4-ol .

Agrochemical Applications

One of the most significant applications of 2,3,5,6-tetrachloropyridin-4-ol is in the agrochemical industry:

- Insecticides and Herbicides : It is a key intermediate in the production of several agrochemicals such as Chlorpyrifos and Triclopyr. Chlorpyrifos is widely used as an insecticide due to its effectiveness against a range of pests . Triclopyr is employed as a herbicide for controlling woody plants and unwanted vegetation .

| Compound | Application | Role |

|---|---|---|

| Chlorpyrifos | Insecticide | Active ingredient |

| Triclopyr | Herbicide | Active ingredient |

Research into the biological activities of 2,3,5,6-tetrachloropyridin-4-ol has indicated potential antimicrobial and antifungal properties:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of enzymes like acetylcholinesterase. This inhibition can lead to neurotoxic effects due to the accumulation of acetylcholine .

Case Studies

-

Synthesis of Chlorpyrifos :

- A comprehensive study highlighted the synthesis process where 2,3,5,6-tetrachloropyridin-4-ol was used as an intermediate to produce Chlorpyrifos. The study reported high yields and efficiency in the production process .

- Toxicological Assessment :

Mécanisme D'action

Target of Action

It is known that halogenated pyridines, such as this compound, are highly reactive and can interact with a variety of biological targets due to their electron-deficient nature .

Mode of Action

The mode of action of 2,3,5,6-tetrachloropyridin-4-ol involves its interaction with its targets. The compound is highly reactive towards nucleophilic attack due to its electron-deficient nature . This allows it to bind to various biological targets and induce changes in their function .

Result of Action

It is known that the compound is highly reactive and can interact with a variety of biological targets, potentially leading to a range of effects .

Action Environment

The action of 2,3,5,6-tetrachloropyridin-4-ol can be influenced by various environmental factors. For instance, the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .

Analyse Biochimique

Biochemical Properties

2,3,5,6-Tetrachloro-4-pyridinol plays a role in various biochemical reactions, particularly those involving its degradation and detoxification. It interacts with several enzymes, including flavin adenine dinucleotide (FADH2)-dependent monooxygenases, which catalyze its dechlorination. Additionally, it has been observed to interact with microbial enzymes that facilitate its breakdown into less toxic metabolites . These interactions are crucial for the bioremediation of environments contaminated with chlorpyrifos and triclopyr.

Cellular Effects

2,3,5,6-Tetrachloro-4-pyridinol has been shown to exert cytotoxic effects on various cell types. It can disrupt cellular processes by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound has been linked to oxidative stress and apoptosis in certain cell lines . These effects highlight the potential risks associated with environmental exposure to 2,3,5,6-Tetrachloro-4-pyridinol.

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrachloro-4-pyridinol exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrachloro-4-pyridinol have been observed to change over time. The compound is relatively stable, but it can undergo degradation through microbial activity, leading to the formation of less toxic metabolites . Long-term exposure studies have shown that prolonged exposure to this compound can result in cumulative toxic effects, including persistent oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrachloro-4-pyridinol vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, while higher doses can lead to significant toxic effects, including neurotoxicity, liver damage, and immune system disruption . Threshold effects have been observed, indicating that there is a dose-dependent relationship between exposure and toxicity.

Metabolic Pathways

2,3,5,6-Tetrachloro-4-pyridinol is involved in several metabolic pathways, primarily those related to its degradation. It is metabolized by microbial enzymes through pathways that include dechlorination and hydroxylation . These metabolic processes result in the formation of intermediate metabolites, which are further broken down into less harmful compounds. The involvement of specific enzymes, such as monooxygenases and dehydrogenases, is critical for the efficient degradation of 2,3,5,6-Tetrachloro-4-pyridinol.

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrachloro-4-pyridinol is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . The compound’s high solubility in water allows it to be readily distributed in aqueous environments, contributing to its widespread presence in contaminated sites.

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrachloro-4-pyridinol can influence its activity and function. It has been found to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects . Post-translational modifications and targeting signals may play a role in directing the compound to these subcellular locations, affecting its overall impact on cellular health.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloropyridin-4-ol can be synthesized from pentachloropyridine through nucleophilic substitution reactions. One common method involves the reaction of pentachloropyridine with sodium ethoxide in absolute ethanol, yielding 2,3,5,6-tetrachloropyridin-4-ol in quantitative yield .

Industrial Production Methods

Industrial production of 2,3,5,6-tetrachloropyridin-4-ol typically involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper (I) chloride or bromide . This process is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6-Tetrachloropyridin-4-ol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as alkoxides, amines, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide in ethanol is a common reagent for nucleophilic substitution reactions involving 2,3,5,6-tetrachloropyridin-4-ol.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound under controlled conditions.

Major Products Formed

The major products formed from the reactions of 2,3,5,6-tetrachloropyridin-4-ol depend on the nucleophile used. For example, reaction with sodium ethoxide yields ethoxy-substituted pyridine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms, making it even more reactive than 2,3,5,6-tetrachloropyridin-4-ol.

Trichloropyridin-2-ol: A related compound with three chlorine atoms and a hydroxyl group, used in similar applications.

Uniqueness

2,3,5,6-Tetrachloropyridin-4-ol is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.

Activité Biologique

2,3,5,6-tetrachloropyridin-4-ol is a chlorinated derivative of pyridine that has garnered attention due to its biological activity, particularly in the context of antimicrobial properties and toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by four chlorine atoms attached to the pyridine ring, which significantly influences its reactivity and biological interactions. The presence of these halogen substituents often enhances the lipophilicity and alters the pharmacokinetic properties of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, particularly those derived from 3,5,6-trichloropyridin-2-ol. These derivatives have shown significant in vitro activity against a range of pathogens:

| Pathogen | Activity |

|---|---|

| Bacillus cereus (G+) | Effective |

| Staphylococcus aureus (G+) | Effective |

| Escherichia coli (G−) | Effective |

| Pseudomonas aeruginosa (G−) | Effective |

| Candida albicans | Candidacidal |

In these studies, compounds demonstrated minimal binding energy and good affinity towards target proteins, indicating their potential as antimicrobial agents .

Toxicological Effects

The toxicological profile of 2,3,5,6-tetrachloropyridin-4-ol has been investigated through case studies involving human exposure. Notably, exposure to sodium 3,5,6-trichloropyridin-2-ol has been linked to chloracne and other systemic effects. A case report documented three individuals who developed skin lesions and polyneuropathy after occupational exposure. Laboratory examinations revealed elevated liver enzymes and white blood cell counts in affected individuals .

Summary of Clinical Findings

| Patient | Symptoms | Liver Function Tests (AST/ALT) | Treatment |

|---|---|---|---|

| Patient 1 | Chloracne, polyneuropathy | 23000 U/L / Elevated | Oral viaminate, topical adapalene |

| Patient 2 | Chloracne | Normal | Similar treatment as Patient 1 |

| Patient 3 | Chloracne, fatigue | Elevated | Similar treatment as Patient 1 |

These findings underscore the need for careful handling and risk assessment for compounds containing chlorinated pyridines in occupational settings .

The biological activity of 2,3,5,6-tetrachloropyridin-4-ol may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : Chlorinated compounds often disrupt microbial membranes due to their lipophilic nature.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells.

Propriétés

IUPAC Name |

2,3,5,6-tetrachloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURNAQBVEXFRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5000-22-6 (hydrochloride salt) | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177795 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2322-38-5 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.